molecular formula C23H22N2O7 B14929044 (2E)-4-{(4-methoxybenzyl)[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid

(2E)-4-{(4-methoxybenzyl)[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B14929044
M. Wt: 438.4 g/mol
InChI Key: QUBQCBFHFRMCTD-VAWYXSNFSA-N
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Description

(E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a tetrahydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Tetrahydropyrrole Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of Methoxybenzyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using methoxybenzyl chloride and methoxyphenyl bromide as reagents.

    Formation of the Butenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID shares structural similarities with other compounds containing methoxybenzyl and methoxyphenyl groups.
  • Tetrahydropyrrole Derivatives: Compounds with similar tetrahydropyrrole rings but different substituents.

Uniqueness

The uniqueness of (E)-4-{(4-METHOXYBENZYL)[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}-4-OXO-2-BUTENOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

IUPAC Name

(E)-4-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-[(4-methoxyphenyl)methyl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C23H22N2O7/c1-31-17-7-3-15(4-8-17)14-24(20(26)11-12-22(28)29)19-13-21(27)25(23(19)30)16-5-9-18(32-2)10-6-16/h3-12,19H,13-14H2,1-2H3,(H,28,29)/b12-11+

InChI Key

QUBQCBFHFRMCTD-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)/C=C/C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)C=CC(=O)O

Origin of Product

United States

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